2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and environmentally benign catalysts. For example, the use of solid acid catalysts like montmorillonite K-10 has been reported to facilitate the synthesis of quinoline derivatives in a more sustainable manner .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or quinoline rings .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinecarboxylic acid: Shares the quinoline core structure but lacks the benzothiazole moiety.
2-Arylbenzothiazoles: Contain the benzothiazole ring but differ in the substituents attached to the aromatic ring.
Quinolines and Quinolones: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is unique due to its combined benzothiazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSNDFWBSLYBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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